1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Description

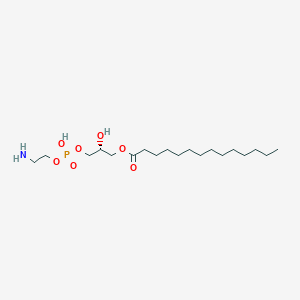

Chemical Structure and Properties 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (CAS: 123060-40-2) is a lysophospholipid characterized by a single myristoyl (14:0) chain esterified at the sn-1 position of the glycerol backbone and a hydroxyl group at the sn-2 position. The headgroup consists of phosphoethanolamine, conferring a net negative charge at physiological pH . Its molecular formula is C₁₉H₄₀NO₇P, with a molecular weight of 425.5 g/mol . The compound is typically stored at -20°C in powder form to maintain stability .

Biological and Research Applications This lysophospholipid is widely utilized in lipidomics as an internal standard due to its distinct chromatographic and mass spectrometric properties. For example, it has been employed in studies investigating lipid metabolism in brain tissues , oxidative stress responses , and cholesterol homeostasis . Its role as a substrate for phospholipases (e.g., PLA1) and phosphoethanolamine transferases has also been explored, though enzymatic activity varies depending on the enzyme and assay conditions .

Properties

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXHXZNGZBHSMJ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with tetradecanoic acid, followed by the phosphorylation of the resulting compound with phosphoethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1-tetradecanoyl-sn-glycero-3-phosphoethanolamine involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality phospholipids .

Chemical Reactions Analysis

Types of Reactions

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.

Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phospholipids with altered biological activities. These products are often used in further research to study their effects on biological systems .

Scientific Research Applications

Biological Research

- Cell Signaling : This compound is known to induce transient increases in intracellular calcium levels, particularly in neuronal cell lines such as PC12 cells. This calcium signaling is crucial for neurotransmitter release and neuronal excitability .

- Cancer Studies : Elevated serum levels of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine have been observed in patients with malignant breast cancer, suggesting its potential role as a biomarker for cancer diagnosis or prognosis .

Membrane Dynamics

- Lipid Chemistry : The compound serves as a model in studies of lipid chemistry and membrane dynamics due to its unique structure that influences membrane fluidity and curvature .

Pharmaceutical Applications

- Drug Delivery Systems : It is utilized in the formulation of liposomes and other lipid-based delivery systems, enhancing the bioavailability and efficacy of therapeutic agents .

Case Study 1: Role in Cancer Biology

A comprehensive lipidomic study demonstrated that serum levels of this compound were significantly elevated in breast cancer patients compared to healthy controls. This finding suggests its potential utility as a diagnostic biomarker .

Case Study 2: Neuronal Signaling

Research conducted on PC12 cells revealed that exposure to this lysophospholipid resulted in increased intracellular calcium concentrations, implicating it in neuronal signaling pathways critical for brain function .

Mechanism of Action

The mechanism of action of 1-tetradecanoyl-sn-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The compound interacts with various molecular targets, including enzymes and receptors, to modulate cellular processes. These interactions can lead to changes in intracellular calcium levels and other signaling events .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Lysophospholipids share a common glycerol backbone but differ in acyl chain composition and headgroup identity. Below is a comparative analysis of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LysoPE) with structurally related compounds:

Key Research Findings

Enzyme Specificity: 14:0 LysoPE was ineffective as a substrate for E. coli BcsG-N, an enzyme that transfers phosphoethanolamine to cellulose. In contrast, synthetic analogs like para-nitrophenyl phosphorylethanolamine (p-NPPE) showed activity, highlighting the importance of headgroup accessibility . Phospholipase D toxins from sicariid spiders hydrolyzed 14:0 LysoPE but exhibited higher activity toward 14:0 LysoPC, suggesting headgroup preference (choline > ethanolamine) in enzymatic catalysis .

Thermal Stability: 14:0 LysoPE is less prone to oxidation compared to polyunsaturated analogs like SLPE. When heated at 125°C, SLPE generated hydroperoxides and volatile compounds (e.g., 2-heptanone), while 14:0 LysoPE’s saturated acyl chain conferred greater stability .

Analytical Utility :

- In lipidomics, 14:0 LysoPE’s single acyl chain simplifies quantification via LC-MS/MS, whereas diacyl species like PE 14:0/14:0 require more complex fragmentation protocols .

Biological Activity

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (also known as 14:0 lysoPE) is a lysophospholipid that has garnered attention in the field of lipidomics and cellular biology due to its unique biological activities. This compound plays a significant role in various physiological processes, including cell signaling, membrane dynamics, and potential implications in disease states such as cancer.

- Molecular Formula : C19H40NO7P

- Molecular Weight : 425.5 g/mol

- CAS Registry Number : 123060-40-2

This compound is characterized as a zwitterionic phospholipid, which contributes to its solubility in both hydrophilic and hydrophobic environments, making it versatile for various biological interactions .

This compound is known to induce transient increases in intracellular calcium levels in neuronal cells (PC12 cells) through the activation of specific receptors, notably LPA1 . This calcium signaling is crucial for several cellular processes, including neurotransmitter release and cellular proliferation.

Role in Cancer

Recent studies have indicated that serum levels of this compound are elevated in patients with malignant breast cancer compared to healthy controls. This suggests a potential role as a biomarker for cancer progression or response to therapy . The correlation between increased levels of lysophosphatidylethanolamines and tumor activity underscores its importance in oncological research.

Case Studies

-

Lipidomic Profiling in Breast Cancer :

- A comprehensive study analyzed serum samples from breast cancer patients and identified significant alterations in phospholipid profiles, including elevated levels of this compound. This finding supports the hypothesis that lysophospholipids may serve as potential biomarkers for early detection and monitoring of therapeutic responses .

- Calcium Signaling in Neuronal Cells :

Experimental Data

| Study | Findings | Implications |

|---|---|---|

| More et al., 2017 | Elevated serum levels of this compound in breast cancer patients | Potential biomarker for cancer |

| Lee et al., 2015 | Induced calcium flux in PC12 cells via LPA1 receptor activation | Implications for neuronal signaling |

| PMC2139909 | Alterations in lipid metabolism associated with diabetes | Links to mitochondrial dysfunction |

Q & A

Q. What methodologies are optimal for extracting and purifying 1-myristoyl-2-hydroxy-<i>sn</i>-glycero-3-phosphoethanolamine from biological matrices?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing tissues with chloroform-methanol (2:1 v/v), forming a miscible system with water. Subsequent dilution with chloroform and water separates lipids into the chloroform layer, which can be isolated for purification . For lysophospholipids like this compound, care must be taken to minimize hydrolysis during extraction by avoiding prolonged exposure to acidic/basic conditions or elevated temperatures.

Q. How can the structural integrity and purity of synthetic 1-myristoyl-2-hydroxy-<i>sn</i>-glycero-3-phosphoethanolamine be verified?

- Thin-layer chromatography (TLC) with phosphomolybdic acid staining can confirm lipid class purity (>99% LPE), though it may detect up to 10% 2-LPE isomers due to acyl migration .

- LC-ESI-QTOF-MS provides precise structural validation. For example, fragmentation patterns in positive ion mode (e.g., [M+H]<sup>+</sup> at <i>m/z</i> 425.25) confirm the myristoyl chain and hydroxy group at the <i>sn</i>-2 position. Cross-referencing with databases like MassBank ensures accuracy .

Q. What protocols are recommended for preparing stock solutions of this compound for <i>in vitro</i> studies?

Dissolve the lyophilized powder in ethanol (25 mg/mL) to ensure solubility, followed by dilution in aqueous buffers (e.g., PBS or Na-bicine) for membrane reconstitution. Vortexing and brief sonication (30 sec, 25°C) aid in homogenization. Avoid DMSO due to potential solvent interference in lipid-protein interaction studies .

Advanced Research Questions

Q. How does thermal oxidation alter 1-myristoyl-2-hydroxy-<i>sn</i>-glycero-3-phosphoethanolamine, and what techniques identify its degradation products?

Heating above 100°C induces hydroperoxide formation, with maximal oxidation at 125°C. Non-volatile oxidation products (e.g., hydroxyl, oxo, or epoxy derivatives) are analyzed via LC-ESI-MS/MS with acid treatment to stabilize intermediates. Volatile organic compounds (VOCs) like 2-heptanone are detected using HS-SPME-GC-MS , linking VOC profiles to hydroperoxide decomposition kinetics .

Q. What experimental designs elucidate the role of this lysophospholipid in membrane dynamics and protein interactions?

- Langmuir monolayers : Measure lateral compressibility and phase transitions (e.g., liquid-expanded to liquid-condensed) at physiological temperatures (e.g., 37°C). Compare with heteroacid PE species (e.g., POPE) to assess acyl chain saturation effects on membrane rigidity .

- STARD4 binding assays : Incorporate fluorescently labeled 1-myristoyl-2-hydroxy-PE into liposomes and monitor cholesterol transfer kinetics via Förster resonance energy transfer (FRET). Use mutants lacking PE-binding domains to validate specificity .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices like fecal or plasma samples?

- LC-MS/MS with isotope-labeled internal standards (e.g., d4-myristoyl-LPE) improves quantification accuracy. Use reverse-phase C18 columns and mobile phases with 0.1% formic acid for optimal separation.

- Matrix effects : Pre-treat samples with solid-phase extraction (e.g., C8 cartridges) to remove interfering metabolites like acylcarnitines or prostaglandins .

Q. What are the implications of phase behavior in lipid bilayers containing 1-myristoyl-2-hydroxy-PE for transmembrane protein function?

Below its critical temperature (Tc), saturated PE species form liquid-condensed domains, altering membrane curvature and protein localization. For example, LacY transporter activity in <i>E. coli</i> is enhanced in PE-rich membranes due to headgroup charge and acyl chain packing. Use atomic force microscopy (AFM) or fluorescence recovery after photobleaching (FRAP) to correlate phase separation with protein diffusion rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.